- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,

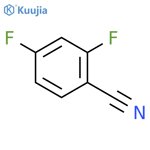

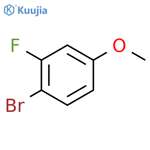

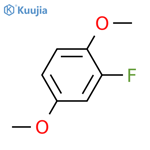

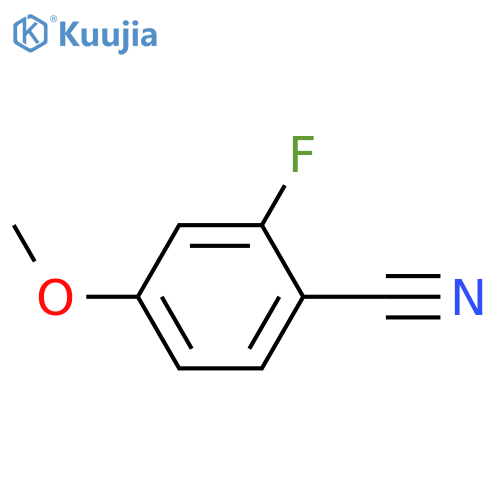

Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

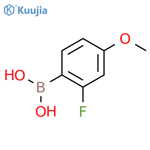

94610-82-9 structure

商品名:2-Fluoro-4-methoxybenzonitrile

2-Fluoro-4-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-methoxybenzonitrile

- 3-Fluoro-4-cyanoanisole

- 2-fluoro-4-methoxybenzenecarbonitrile

- 2-Fluoro-4-methoxy-benzonitrile

- 3-Fluor-4-cyano-anisol

- 4-Cyano-3-fluoroanisole

- 4-methoxy-2-fluorobenzonitrile

- benzonitrile,2-fluoro-4-methoxy

- fluoro-4-methoxy-benzonitrile

- benzonitrile, 2-fluoro-4-methoxy-

- 3-FLUORO-4-CYANO ANISOLE

- 3-FLUORO-4-CYANO ANISOL

- PubChem4783

- KSC494M1T

- 2-fluor-4-methoxybenzonitrile

- HWKUZTFIZATJPM-UHFFFAOYSA-N

- WT445

- SBB055495

- WT220

- 2-Fluoro-4-methoxybenzonitrile (ACI)

- FS-1326

- CS-W008288

- SY103944

- Z1160930711

- EN300-106135

- DB-008199

- AC-4076

- 94610-82-9

- DTXSID20348678

- MFCD00509374

- DTXCID00299750

- AKOS006343216

- SCHEMBL2539990

-

- MDL: MFCD00509374

- インチ: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3

- InChIKey: HWKUZTFIZATJPM-UHFFFAOYSA-N

- ほほえんだ: N#CC1C(F)=CC(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 151.04300

- どういたいしつりょう: 151.043

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 33

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.18

- ゆうかいてん: 62-65°C

- ふってん: 233.9°Cat760mmHg

- フラッシュポイント: 95.3°C

- 屈折率: 1.505

- PSA: 33.02000

- LogP: 1.70598

2-Fluoro-4-methoxybenzonitrile セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H331,H302,H312,H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険物輸送番号:UN 3276

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S23; S36/37/39

-

危険物標識:

- 危険レベル:6.1

- リスク用語:R20/21/22

- ちょぞうじょうけん:Store at room temperature

- 包装グループ:III

2-Fluoro-4-methoxybenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Fluoro-4-methoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 24124-5/G |

3-FLUORO-4-CYANOANISOLE |

94610-82-9 | 97% | 5g |

$123 | 2023-09-18 | |

| AstaTech | 24124-25/G |

3-FLUORO-4-CYANOANISOLE |

94610-82-9 | 97% | 25/G |

$204 | 2022-03-01 | |

| Enamine | EN300-106135-0.1g |

2-fluoro-4-methoxybenzonitrile |

94610-82-9 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-106135-5.0g |

2-fluoro-4-methoxybenzonitrile |

94610-82-9 | 95% | 5g |

$40.0 | 2023-05-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20880-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 5g |

¥1248.0 | 2023-09-07 | |

| Apollo Scientific | PC1358-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 98% | 5g |

£18.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-1g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 1g |

¥105.30 | 2022-01-10 | |

| eNovation Chemicals LLC | D403743-1kg |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 1kg |

$3600 | 2024-06-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-200mg |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 200mg |

¥27.00 | 2022-01-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 5g |

437.0CNY | 2021-07-05 |

2-Fluoro-4-methoxybenzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: 1,4-Dioxane ; 48 h, 45 °C

リファレンス

- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols, Tetrahedron Letters, 2009, 50(27), 3776-3779

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile , Water ; 24 h, pH 9, rt

リファレンス

- Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis, Journal of the American Chemical Society, 2017, 139(8), 2880-2883

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles, ChemRxiv, 2021, 1, 1-14

ごうせいかいろ 5

はんのうじょうけん

リファレンス

- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Lead tetraacetate , Ammonia Solvents: Toluene

リファレンス

- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor, 2006, , ,

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles, Helvetica Chimica Acta, 1984, 67(6), 1572-9

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles, Journal of the American Chemical Society, 2021, 143(27), 10422-10428

ごうせいかいろ 9

はんのうじょうけん

1.1 Solvents: Methanol

リファレンス

- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide

リファレンス

- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Chloroform ; 7 h, 60 °C

1.2 Solvents: Dimethylformamide ; overnight, reflux

1.2 Solvents: Dimethylformamide ; overnight, reflux

リファレンス

- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, reflux; reflux → rt

リファレンス

- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 21 h, rt

リファレンス

- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

リファレンス

- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran , Xylene , Water ; 2.5 h, rt

リファレンス

- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine , Diisopropylethylamine Solvents: Acetonitrile ; 2 h, 82 °C

リファレンス

- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes, Asian Journal of Organic Chemistry, 2023, 12(6),

ごうせいかいろ 17

はんのうじょうけん

リファレンス

- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Methoxyacetonitrile , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate , Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ; 12 h, 45 °C

リファレンス

- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions, Green Chemistry, 2022, 24(7), 2853-2858

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min

1.2 24 h, 35 °C

1.2 24 h, 35 °C

リファレンス

- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis, Chem, 2023, 9(2), 343-362

2-Fluoro-4-methoxybenzonitrile Raw materials

- (2-fluoro-4-methoxyphenyl)boronic acid

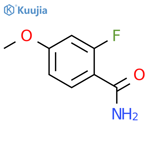

- 2-Fluoro-4-methoxybenzamide

- 4-Methoxy-2-nitrobenzonitrile

- 2-Fluoro-1,4-dimethoxybenzene

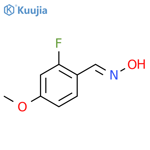

- Benzaldehyde, 2-fluoro-4-methoxy-, oxime

- 1-fluoro-3-methoxybenzene

- 2,4-Difluorobenzonitrile

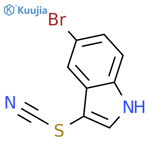

- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester

- 1-bromo-2-fluoro-4-methoxy-benzene

- 2-Fluoro-4-methoxybenzaldehyde

- 2-Fluoro-4-hydroxybenzonitrile

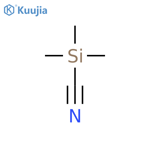

- trimethylsilanecarbonitrile

2-Fluoro-4-methoxybenzonitrile Preparation Products

2-Fluoro-4-methoxybenzonitrile 関連文献

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

94610-82-9 (2-Fluoro-4-methoxybenzonitrile) 関連製品

- 127667-01-0(2-Fluoro-5-methoxybenzonitrile)

- 123843-66-3(2,6-Difluoro-4-methoxybenzonitrile)

- 82380-18-5(2-Fluoro-4-hydroxybenzonitrile)

- 119396-88-2(2-Fluoro-4,5-dimethoxybenzonitrile)

- 1778736-18-7(Biotin-PEG4-alcohol)

- 2248404-63-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate)

- 474262-18-5(2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride)

- 1565068-81-6([(3-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine)

- 1807180-94-4(4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride)

- 1006492-27-8(1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile

清らかである:99%/99%

はかる:25g/100g

価格 ($):222.0/649.0